molecular formula C8H13NO B8361134 6-(Prop-2-en-1-yl)piperidin-2-one

6-(Prop-2-en-1-yl)piperidin-2-one

Cat. No.: B8361134
M. Wt: 139.19 g/mol
InChI Key: LWQSPUJDMOQXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Prop-2-en-1-yl)piperidin-2-one is a versatile piperidine derivative organic compound of interest in medicinal chemistry and drug discovery research. The structure incorporates a reactive prop-2-en-1-yl (allyl) group, making it a valuable building block for further chemical modification through reactions such as cross-coupling or oxidation. As a lactam, the 2-one moiety is a key scaffold found in numerous biologically active molecules. Researchers may utilize this compound as a precursor or intermediate in the synthesis of more complex molecules, including potential kinase inhibitors or other pharmacologically active compounds . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

6-prop-2-enylpiperidin-2-one

InChI

InChI=1S/C8H13NO/c1-2-4-7-5-3-6-8(10)9-7/h2,7H,1,3-6H2,(H,9,10)

InChI Key

LWQSPUJDMOQXMP-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCC(=O)N1

Origin of Product

United States

Preparation Methods

Substrate Scope and Optimization

ParameterOptimal ConditionYield/Dr
CatalystMes-3,6-t-Bu₂-Acr-Ph⁺BF₄⁻88% (3.7:1)
SolventCH₃CN/PhCl (10:1)82% (2.5:1)
AdditiveLiBF₄73% (3.7:1)
Temperature25°C88%

This method tolerates diverse alkenes, including terminal (e.g., propene) and internal alkenes, enabling modular access to 6-substituted piperidinones.

Comparative Analysis of Preparation Methods

MethodYieldPurityScalabilityStereocontrol
Cyclization60–75%>90%ModerateHigh
Organometallic50–65%85–90%LowModerate
Patent-Based85–92%>98%HighLow
Photocatalyzed70–99%95–99%HighHigh

The patent method excels in scalability and purity, while the photocatalytic approach offers superior stereocontrol and functional group tolerance. Cyclization strategies remain valuable for enantioselective synthesis but require multi-step sequences .

Chemical Reactions Analysis

Types of Reactions

6-(Prop-2-en-1-yl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Key Intermediate in Organic Synthesis
6-(Prop-2-en-1-yl)piperidin-2-one is primarily utilized as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in developing new compounds.

Common Reactions

  • Oxidation: Converts the compound into N-oxides using agents like hydrogen peroxide.
  • Reduction: Allows for the formation of different piperidine derivatives through catalytic hydrogenation.
  • Substitution: The prop-2-en-1-yl group can be replaced with other functional groups, expanding its synthetic utility.
Reaction TypeCommon ReagentsMajor Products
OxidationHydrogen peroxideN-Oxides
ReductionPalladium catalystPiperidine derivatives
SubstitutionAlkyl halidesSubstituted piperidines

Biological Research

Enzyme Inhibition and Receptor Binding
In biological contexts, this compound has been studied for its potential as an enzyme inhibitor and receptor ligand. Its structural features facilitate interactions with various biological targets, which are crucial for drug development.

Mechanism of Action
The compound's mechanism involves modulating enzyme activity or receptor functions, resulting in diverse biological effects. It has shown promise in:

  • Inhibiting tumor growth : Research indicates it can induce apoptosis in cancer cells while minimizing toxicity to normal cells.
  • Anti-inflammatory properties : Studies have demonstrated its efficacy in reducing inflammation in animal models .

Medicinal Applications

Drug Development
this compound is a precursor for developing drugs targeting neurological and cardiovascular diseases. Its derivatives are being explored for their therapeutic potential in treating conditions such as:

  • Cancer : Case studies highlight its role in inhibiting tumor growth through apoptosis induction.
  • Chronic inflammatory diseases : As a potential inhibitor of phosphodiesterase enzymes (PDE4), it shows promise in treating asthma and chronic obstructive pulmonary disease (COPD) .

Industrial Applications

Polymer Production
In industry, this compound is utilized in producing polymers and other chemicals. Its ability to participate in polymerization reactions makes it suitable for creating materials with specific properties.

Case Studies

Case Study 1: Tumor Growth Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells while sparing normal cells from toxicity.

Case Study 2: Anti-inflammatory Effects
Another investigation focused on its anti-inflammatory properties in an animal model of arthritis. The results showed marked improvement in clinical scores and histological evaluations post-treatment with the compound .

Mechanism of Action

The mechanism of action of 6-(Prop-2-en-1-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperidin-2-one Derivatives

Substituent Effects on Physicochemical Properties

The substituent at the 6-position significantly influences solubility, polarity, and reactivity. A comparison of key derivatives is summarized below:

Compound Substituent Key Physical Data Applications Reference
6-(Prop-2-en-1-yl)piperidin-2-one Allyl (prop-2-en-1-yl) IR: 1634 cm⁻¹ (C=O); $^1$H-NMR: δ 5.0–5.9 (allyl) Pharmaceutical intermediates
6-Hydroxypiperidin-2-one Hydroxyl (-OH) H-bond donors: 2; H-bond acceptors: 3 Solubility studies
1-(4-Iodo-phenyl)piperidin-2-one 4-Iodophenyl Melting point: ~122–124°C Drug development
Cypyrafluone Complex aromatic group Herbicidal activity Agrochemical (herbicide)
  • Allyl vs. Hydroxyl : The allyl group in this compound enhances hydrophobicity compared to the polar hydroxyl group in 6-hydroxypiperidin-2-one, impacting membrane permeability in biological systems .
  • Aromatic vs. Aliphatic Substituents : Bulky aromatic substituents (e.g., in cypyrafluone) confer herbicidal activity by interacting with plant enzyme active sites, whereas aliphatic groups (e.g., allyl) are more suited for modular drug design .

Q & A

Q. How to address conflicting NMR data between experimental and computational predictions?

  • Answer :
  • Solvent Effects : Re-run NMR in deuterated solvents matching computational settings (e.g., CDCl₃ vs. DMSO-d₆).
  • Conformational Sampling : Use MD simulations to account for dynamic equilibria affecting chemical shifts .

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